molecular formula C6H6ClN3O2S B3061051 Benzenediazonium, 4-(aminosulfonyl)-, chloride CAS No. 35282-78-1

Benzenediazonium, 4-(aminosulfonyl)-, chloride

Cat. No.: B3061051
CAS No.: 35282-78-1
M. Wt: 219.65 g/mol
InChI Key: BCVPKCRRZVARRB-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-(aminosulfonyl)-, chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in the preparation of various aromatic compounds.

Scientific Research Applications

Benzenediazonium, 4-(aminosulfonyl)-, chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various aromatic compounds.

    Dye Industry: Utilized in the production of azo dyes, which are important for coloring textiles, leather, and paper.

    Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs, which have antibacterial properties.

    Material Science: Used in the preparation of advanced materials, such as conducting polymers and nanomaterials.

Safety and Hazards

The disadvantage of aromatic diazonium salts like Benzenediazonium, 4-(aminosulfonyl)-, chloride is their low stability, a tendency to decomposition during storage, heating, mechanical and electrostatic effects, the action of light, impurities and a number of other factors, especially in a dry state . Often this decomposition proceeds with explosions . For these reasons, diazonium salts are traditionally referred to as unstable compounds . Users are advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

There is potential for future research and development in the area of Benzenediazonium, 4-(aminosulfonyl)-, chloride. For instance, the preparation of several novel potassium salts of 4-substituted aminoazo-benzenesulfonic acids by the simple and convenient reaction of insoluble 4-sulfo-benzenediazonium chloride with some (hetero)cyclic amines of various ring sizes has been reported . The compounds obtained have shown potential anti-inflammatory activity in biological testing .

Mechanism of Action

Target of Action

The primary target of Benzenediazonium, 4-(aminosulfonyl)-, chloride, also known as a diazonium compound, is an aromatic amine . The compound interacts with the aromatic amine to form a diazonium ion .

Mode of Action

The compound’s mode of action involves converting an aromatic amino group (NH2) into a diazonium ion (N2+), which is a tremendously good leaving group . This conversion is achieved through the treatment of an aromatic amine with nitrous acid (or sodium nitrite, which is converted to nitrous acid in the presence of acid) in the presence of a strong acid like HCl . This results in the loss of H2O and the formation of a new N-N triple bond .

Biochemical Pathways

The resulting diazonium salts can be transformed into a variety of useful functional groups . These transformations can be roughly divided into two categories: Sandmeyer reactions and other reactions . Sandmeyer reactions involve treating diazonium salts with various compounds of copper . Other reactions occur if a strong enough nucleophile is present, or if the mixture is heated enough .

Pharmacokinetics

The compound’s adme properties and their impact on bioavailability would be influenced by factors such as its molecular weight (21965 g/mol) and its physical and chemical properties .

Result of Action

The result of the compound’s action is the transformation of an aromatic amino group into a variety of useful functional groups . This includes the formation of aryl chlorides, aryl bromides, and aryl cyanides (nitriles) through Sandmeyer reactions . Other possible products include aryl iodides and hydroxyl groups .

Action Environment

The action of this compound is highly sensitive to environmental factors. For instance, the reaction with an aromatic amine to form a diazonium ion needs to be carried out at temperatures below 5°C . Furthermore, the stability of the resulting arenediazonium salts is highly sensitive to the counterion . For example, phenyldiazonium chloride is dangerously explosive, but benzenediazonium tetrafluoroborate is easily handled on the bench .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenediazonium, 4-(aminosulfonyl)-, chloride typically involves the diazotization of 4-aminobenzenesulfonamide. The process begins with the reaction of 4-aminobenzenesulfonamide with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows:

4-aminobenzenesulfonamide+HNO2+HClbenzenediazonium, 4-(aminosulfonyl)-, chloride+H2O\text{4-aminobenzenesulfonamide} + \text{HNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-aminobenzenesulfonamide+HNO2​+HCl→benzenediazonium, 4-(aminosulfonyl)-, chloride+H2​O

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain low temperatures and prevent the decomposition of the diazonium salt. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(aminosulfonyl)-, chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.

    Coupling Reactions: The diazonium compound can couple with phenols, naphthols, and aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- bond.

Common Reagents and Conditions

    Sandmeyer Reaction: Utilizes copper(I) chloride, bromide, or cyanide to replace the diazonium group with a halide or cyanide.

    Coupling Reactions: Typically performed in alkaline conditions with phenols or aromatic amines to form azo compounds.

Major Products Formed

    Substitution Reactions: Products include halobenzenes, phenols, and benzonitriles.

    Coupling Reactions: Products include azo dyes, which are widely used in the textile industry.

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium chloride: Lacks the sulfonamide group and is used in similar substitution and coupling reactions.

    Benzenediazonium, 4-(methylsulfonyl)-, chloride: Contains a methylsulfonyl group instead of an aminosulfonyl group, leading to different reactivity and applications.

Uniqueness

Benzenediazonium, 4-(aminosulfonyl)-, chloride is unique due to the presence of the aminosulfonyl group, which imparts specific reactivity and allows for the synthesis of sulfonamide-based compounds. This makes it particularly valuable in pharmaceutical and dye industries.

Properties

IUPAC Name

4-sulfamoylbenzenediazonium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4H,(H2,8,10,11);1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVPKCRRZVARRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)S(=O)(=O)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481783
Record name Benzenediazonium, 4-(aminosulfonyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35282-78-1
Record name Benzenediazonium, 4-(aminosulfonyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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